2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a unique structure that includes a benzothieno pyrimidine core, which is known for its diverse biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multi-step reactions. The most common synthetic routes include cyclization processes such as [3+3], [4+2], and [5+1] cyclization reactions . These reactions often require specific catalysts and conditions to ensure the correct formation of the benzothieno pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom or the hydroxy group.
Reduction: This reaction can target the double bonds within the heterocyclic ring.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.
Scientific Research Applications
2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
- **2-{[4-(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile
Uniqueness
What sets 2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide apart from similar compounds is its specific substitution pattern and the presence of both hydroxy and sulfanyl groups. These functional groups contribute to its unique biological activities and potential therapeutic applications.
Properties
CAS No. |
626208-35-3 |
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Molecular Formula |
C19H19N3O2S2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19N3O2S2/c1-11-6-8-12(9-7-11)20-15(23)10-25-19-21-17(24)16-13-4-2-3-5-14(13)26-18(16)22-19/h6-9H,2-5,10H2,1H3,(H,20,23)(H,21,22,24) |
InChI Key |
VHWFFJIVTZVHQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Origin of Product |
United States |
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